pdCpA

Description

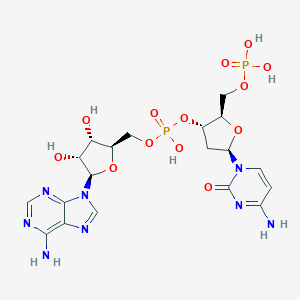

Structure

3D Structure

Properties

CAS No. |

127067-28-1 |

|---|---|

Molecular Formula |

C19H26N8O13P2 |

Molecular Weight |

636.4 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H26N8O13P2/c20-11-1-2-26(19(30)25-11)12-3-8(9(38-12)4-36-41(31,32)33)40-42(34,35)37-5-10-14(28)15(29)18(39-10)27-7-24-13-16(21)22-6-23-17(13)27/h1-2,6-10,12,14-15,18,28-29H,3-5H2,(H,34,35)(H2,20,25,30)(H2,21,22,23)(H2,31,32,33)/t8-,9+,10+,12+,14+,15+,18+/m0/s1 |

InChI Key |

UUBWXCHLJHRYJT-LNAOLWRRSA-N |

SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |

Synonyms |

5'-phospho-2'-deoxyribocytidylylriboadenosine pdCpA |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling pdCpA: A Technical Guide to its Synthesis and Application in tRNA Aminoacylation

The full name of pdCpA is 5'-Phospho-2'-deoxyribocytidylylriboadenosine. This hybrid dinucleotide has emerged as a valuable tool in molecular biology, particularly for the site-specific incorporation of unnatural amino acids into proteins. Its synthesis and subsequent ligation to transfer RNA (tRNA) lacking the terminal cytidine and adenosine nucleosides (-CA) provides a powerful method for creating custom-aminoacylated tRNAs. These modified tRNAs can then be used in in vitro translation systems to introduce non-canonical amino acids at specific codons, enabling detailed studies of protein structure and function.

This technical guide provides an in-depth overview of this compound, focusing on its synthesis and enzymatic ligation to tRNA, based on established methodologies.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis and enzymatic ligation of this compound. The data is compiled from established protocols and provides a general overview of the expected efficiencies.

| Parameter | Value | Stage |

| Overall Yield of this compound Synthesis | ~30-40% | Chemical Synthesis |

| Ligation Efficiency of aminoacyl-pdCpA to tRNA(-CA) | >90% | Enzymatic Ligation |

| Purity of this compound after HPLC | >98% | Purification |

| Typical Concentration of this compound for ligation | 1 mM | Enzymatic Ligation |

| Typical Concentration of tRNA(-CA) for ligation | 10-20 µM | Enzymatic Ligation |

| T4 RNA Ligase Concentration | 2-4 units/µL | Enzymatic Ligation |

| Incubation Time for Ligation | 2-4 hours | Enzymatic Ligation |

| Incubation Temperature for Ligation | 37°C | Enzymatic Ligation |

Experimental Protocols

The following protocols provide a detailed methodology for the chemical synthesis of this compound and its subsequent enzymatic ligation to a truncated tRNA molecule.

I. Chemical Synthesis of this compound

This protocol outlines the key steps for the chemical synthesis of 5'-Phospho-2'-deoxyribocytidylylriboadenosine (this compound). The synthesis involves the preparation of protected nucleoside precursors, their coupling to form a dinucleotide, and subsequent deprotection to yield the final product.

A. Materials and Reagents:

-

5'-O-DMT-N4-benzoyl-2'-deoxycytidine

-

2',3'-O-dibenzoyl-N6-benzoyladenosine

-

2-cyanoethyl-N,N-diisopropylchlorophosphoramidite

-

Tetrazole

-

Iodine solution

-

Ammonium hydroxide

-

Triethylamine

-

Anhydrous acetonitrile

-

Pyridine

-

Acetic anhydride

-

DMAP (4-dimethylaminopyridine)

-

Silica gel for column chromatography

-

Reversed-phase HPLC column

B. Protocol:

-

Phosphitylation of Protected Deoxycytidine:

-

Dissolve 5'-O-DMT-N4-benzoyl-2'-deoxycytidine in anhydrous acetonitrile.

-

Add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and tetrazole to the solution.

-

Stir the reaction at room temperature for 1 hour.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the resulting phosphoramidite is used directly in the next step.

-

-

Coupling Reaction:

-

To the activated deoxycytidine phosphoramidite solution, add a solution of 2',3'-O-dibenzoyl-N6-benzoyladenosine in anhydrous acetonitrile.

-

Allow the coupling reaction to proceed for 30 minutes at room temperature.

-

-

Oxidation:

-

Add an iodine solution (in THF/pyridine/water) to the reaction mixture to oxidize the phosphite triester to a phosphate triester.

-

Stir for 15 minutes.

-

Quench the reaction with a solution of sodium thiosulfate.

-

-

Deprotection:

-

Evaporate the solvent in vacuo.

-

Treat the residue with concentrated ammonium hydroxide to remove the benzoyl and cyanoethyl protecting groups.

-

Incubate at 55°C for 12-16 hours.

-

Evaporate the ammonium hydroxide.

-

Treat the residue with 80% acetic acid to remove the dimethoxytrityl (DMT) group.

-

Monitor the deprotection by TLC.

-

-

Purification:

-

Purify the crude this compound by anion-exchange chromatography followed by reversed-phase high-performance liquid chromatography (HPLC).

-

Lyophilize the pure fractions to obtain this compound as a white powder.

-

II. Enzymatic Ligation of Aminoacyl-pdCpA to tRNA(-CA)

This protocol describes the ligation of a chemically aminoacylated this compound to a tRNA molecule that is missing its 3'-terminal CA nucleotides.

A. Materials and Reagents:

-

Aminoacyl-pdCpA (e.g., Phe-pdCpA)

-

Truncated tRNA [-CA]

-

T4 RNA Ligase

-

T4 RNA Ligase Reaction Buffer (containing ATP and MgCl2)

-

RNase Inhibitor

-

Nuclease-free water

B. Protocol:

-

Preparation of the Ligation Reaction Mixture:

-

In a nuclease-free microcentrifuge tube, combine the following on ice:

-

T4 RNA Ligase Reaction Buffer (1X final concentration).

-

Aminoacyl-pdCpA (1 mM final concentration).

-

Truncated tRNA [-CA] (10-20 µM final concentration).

-

RNase Inhibitor (e.g., 10 units).

-

Nuclease-free water to the desired final volume.

-

-

-

Enzyme Addition and Incubation:

-

Add T4 RNA Ligase (2-4 units/µL) to the reaction mixture.

-

Mix gently by pipetting.

-

Incubate the reaction at 37°C for 2-4 hours.

-

-

Purification of the Aminoacylated tRNA:

-

Stop the reaction by adding a solution of 0.3 M sodium acetate (pH 5.2).

-

Precipitate the RNA by adding 3 volumes of cold absolute ethanol.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet the RNA.

-

Carefully remove the supernatant.

-

Wash the pellet with 70% ethanol and centrifuge again.

-

Air-dry the pellet and resuspend the purified aminoacylated tRNA in a suitable buffer (e.g., nuclease-free water or a low-salt buffer).

-

Visualizations

Experimental Workflow for the Chemo-enzymatic Synthesis of Aminoacyl-tRNA

Caption: Workflow for generating aminoacyl-tRNA using this compound.

An In-depth Technical Guide to 5'-O-phosphoryl-2'-deoxycytidylyl-(3'→5')adenosine (pdCpA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-O-phosphoryl-2'-deoxycytidylyl-(3'→5')adenosine (pdCpA), a crucial synthetic dinucleotide in molecular biology and drug discovery. This document details its chemical structure, physicochemical properties, synthesis, and primary applications, with a focus on its role in the preparation of aminoacyl-tRNAs for the site-specific incorporation of unnatural amino acids into proteins. Detailed experimental protocols and diagrams of relevant biochemical pathways and workflows are provided to facilitate its practical application in a research setting.

Chemical Structure and Properties

This compound is a dinucleotide composed of 2'-deoxycytidine and adenosine, linked by a 3'→5' phosphodiester bond, with a phosphate group at the 5' end of the deoxycytidine residue.

Chemical Structure:

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | [1] |

| Molecular Formula | C₁₉H₂₆N₈O₁₃P₂ | [1] |

| Molecular Weight | 636.4 g/mol | [1] |

| CAS Number | 127067-28-1 | [1] |

| XLogP3 | -5.8 | [1] |

| Hydrogen Bond Donors | 8 | [1] |

| Hydrogen Bond Acceptors | 16 | [1] |

| Rotatable Bond Count | 10 | [1] |

| Exact Mass | 636.10945691 Da | [1] |

| Monoisotopic Mass | 636.10945691 Da | [1] |

| Topological Polar Surface Area | 310 Ų | [1] |

| Heavy Atom Count | 42 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 1180 | [1] |

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that typically involves the coupling of protected nucleoside phosphoramidites. The use of a deoxycytidine component simplifies the synthesis compared to its all-RNA counterpart (pCpA) by eliminating the need for a 2'-hydroxyl protecting group on the cytidine moiety.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation based on common phosphoramidite chemistry principles.

Materials:

-

Protected 2'-deoxycytidine phosphoramidite

-

Protected adenosine derivative

-

Solid support (e.g., controlled pore glass)

-

Coupling agent (e.g., tetrazole)

-

Oxidizing agent (e.g., iodine solution)

-

Deblocking agents (e.g., trichloroacetic acid, ammonium hydroxide)

-

Anhydrous acetonitrile

-

Standard reagents for solid-phase oligonucleotide synthesis

Methodology:

-

Solid Support Preparation: The synthesis begins with a solid support functionalized with the protected adenosine nucleoside.

-

Deprotection: The 5'-hydroxyl protecting group (e.g., dimethoxytrityl, DMT) of the solid-support-bound adenosine is removed using an acid wash (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The protected 2'-deoxycytidine phosphoramidite is activated by a coupling agent and added to the solid support, forming a phosphite triester linkage.

-

Capping: Any unreacted 5'-hydroxyl groups on the adenosine are acetylated to prevent the formation of deletion mutants in subsequent steps.

-

Oxidation: The phosphite triester is oxidized to a more stable phosphate triester using an oxidizing agent.

-

Cleavage and Deprotection: The synthesized dinucleotide is cleaved from the solid support, and all remaining protecting groups are removed using a final deprotection step, typically with concentrated ammonium hydroxide.

-

Purification: The crude this compound is purified using techniques such as high-performance liquid chromatography (HPLC).

References

In-Depth Technical Guide to the Synthesis of 5'-Phospho-2'-deoxyribocytidylylriboadenosine (pdCpA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 5'-Phospho-2'-deoxyribocytidylylriboadenosine (pdCpA), a hybrid dinucleotide of significant interest in biochemical research and drug development. The primary and most established method for this compound synthesis is through solid-phase phosphoramidite chemistry. Currently, dedicated enzymatic synthesis pathways for this specific hybrid molecule are not well-documented in scientific literature. Similarly, this compound is predominantly utilized as a synthetic tool, particularly in the aminoacylation of tRNA for site-specific incorporation of unnatural amino acids into proteins, and as such, it is not known to be involved in natural biological signaling pathways.

Chemical Synthesis: The Phosphoramidite Method

Solid-phase phosphoramidite synthesis is the cornerstone for the chemical production of oligonucleotides and their analogs, including this compound. This method involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Protecting Groups

To ensure the specific and controlled formation of the desired phosphodiester bond, various protecting groups are employed for the reactive functional groups on the nucleobases and the sugar moieties. For the synthesis of this compound, the following protecting groups are typically used:

-

5'-Hydroxyl Group: A dimethoxytrityl (DMT) group is used for the 5'-hydroxyl of both the deoxycytidine and adenosine phosphoramidites. This acid-labile group is removed at the beginning of each coupling cycle.

-

Exocyclic Amino Groups: The exocyclic amino groups of deoxycytidine and adenosine are protected to prevent side reactions during synthesis. A common protecting group for both is benzoyl (Bz).

-

Phosphite Group: A β-cyanoethyl group is used to protect the phosphite triester intermediate formed during the coupling reaction.

Synthesis Workflow

The synthesis of this compound proceeds in a 3' to 5' direction. The process begins with the adenosine ribonucleoside attached to the solid support, followed by the coupling of the 2'-deoxycytidine phosphoramidite.

Quantitative Data

The efficiency of solid-phase synthesis is critical for obtaining a high yield of the desired product. The following table summarizes key quantitative parameters for the phosphoramidite synthesis of a dinucleotide like this compound.

| Parameter | Typical Value | Description |

| Starting Solid Support Loading | 20-50 µmol/g | The amount of the initial nucleoside (adenosine) attached to the solid support. |

| Phosphoramidite Molar Excess | 5- to 20-fold | The molar excess of the incoming phosphoramidite (deoxycytidine) relative to the solid support loading. |

| Coupling Time | 30-120 seconds | The time required for the coupling reaction to proceed to completion. |

| Per-Cycle Coupling Efficiency | >99% | The percentage of available 5'-hydroxyl groups that successfully couple with the incoming phosphoramidite in a single cycle.[1][2][3] |

| Overall Crude Yield | 70-80% | The yield of the full-length product before purification, which is highly dependent on the coupling efficiency. |

| Final Purity (after HPLC) | >95% | The purity of the final this compound product after purification by High-Performance Liquid Chromatography. |

Experimental Protocols

The following are detailed protocols for the key stages of this compound synthesis via the phosphoramidite method.

Solid-Phase Synthesis Cycle

This cycle is typically performed on an automated DNA synthesizer.

-

Detritylation:

-

Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

-

Procedure: The solid support is washed with the TCA solution to remove the 5'-DMT protecting group from the immobilized adenosine. The column is then washed with acetonitrile to neutralize the acid and prepare for the coupling step. The orange color of the cleaved DMT cation can be measured spectrophotometrically to monitor coupling efficiency.[3]

-

-

Coupling:

-

Reagents:

-

N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (dC phosphoramidite).

-

Activator: 0.45 M 1H-Tetrazole in acetonitrile.

-

-

Procedure: A solution of the dC phosphoramidite and the activator are simultaneously passed through the column containing the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the adenosine to form a phosphite triester linkage.[4]

-

-

Capping:

-

Reagents:

-

Cap A: Acetic anhydride in Tetrahydrofuran (THF)/Pyridine.

-

Cap B: 1-Methylimidazole in THF.

-

-

Procedure: To prevent the formation of deletion sequences, any unreacted 5'-hydroxyl groups are acetylated (capped) by treating the support with the capping reagents. This renders them unreactive in subsequent coupling cycles.[5]

-

-

Oxidation:

-

Reagent: 0.02 M Iodine in THF/Pyridine/Water.

-

Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treating the support with the iodine solution. The support is then washed with acetonitrile to prepare for the next cycle (if applicable) or for final cleavage and deprotection.[3][4]

-

Cleavage and Deprotection

-

Cleavage from Solid Support:

-

Reagent: Concentrated ammonium hydroxide.

-

Procedure: The solid support is transferred from the synthesis column to a sealed vial and treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the succinyl linkage, releasing the oligonucleotide into the solution.[6][7]

-

-

Deprotection of Protecting Groups:

-

Reagent: Concentrated ammonium hydroxide.

-

Procedure: The vial containing the oligonucleotide in ammonium hydroxide is heated at 55°C for 8-12 hours. This removes the benzoyl protecting groups from the deoxycytidine and adenosine bases and the cyanoethyl group from the phosphate backbone.[6][8] After deprotection, the solution is cooled, and the ammonia is evaporated in a vacuum centrifuge.

-

Purification by HPLC

High-Performance Liquid Chromatography (HPLC) is used to purify the final this compound product from truncated sequences and other impurities.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase:

-

Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Buffer B: Acetonitrile.

-

-

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 0% to 50% Buffer B over 30 minutes) is used to elute the oligonucleotides.

-

Detection: UV absorbance is monitored at 260 nm.

-

Procedure: The crude, deprotected this compound is dissolved in Buffer A and injected onto the HPLC column. Fractions are collected as they elute, and the fraction corresponding to the full-length this compound is identified. The collected fraction is then desalted and lyophilized to obtain the pure product.[9]

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and dependencies of the key steps in this compound synthesis.

References

- 1. idtdna.com [idtdna.com]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. Solid-Phase Oligonucleotide Synthesis | Danaher Life Sciences [lifesciences.danaher.com]

- 6. Cleavage and Deprotection of 3'ddC Trityl-on DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 8. glenresearch.com [glenresearch.com]

- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

discovery and history of pdCpA

An In-depth Technical Guide to the Discovery and History of 5'-phospho-2'-deoxyribocytidylylriboadenosine (pdCpA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic dinucleotide 5'-phospho-2'-deoxyribocytidylylriboadenosine (this compound). Primarily a tool in molecular biology and chemical biology, this compound has been instrumental in the advancement of techniques for site-specific incorporation of unnatural amino acids into proteins. This document details the history of its development, focusing on its synthesis and application in the aminoacylation of transfer RNA (tRNA). Detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying chemical and biological workflows are provided to serve as a thorough resource for researchers in the field. It is important to note that this compound is a synthetic molecule and, to date, has not been identified as a component of any known natural biological signaling pathways.

Introduction and Identification

5'-phospho-2'-deoxyribocytidylylriboadenosine, commonly abbreviated as this compound, is a dinucleotide composed of a deoxycytidine monophosphate and an adenosine linked by a phosphodiester bond. Its chemical formula is C₁₉H₂₆N₈O₁₃P₂ and its structure is notable for the presence of a deoxyribose sugar in the cytidine moiety and a ribose sugar in the adenosine moiety. This hybrid nature is central to its synthetic utility.

Chemical Structure of this compound:

History of Development and Application

The development of this compound is intrinsically linked to the broader scientific goal of expanding the genetic code to include unnatural amino acids. This powerful technique allows for the creation of proteins with novel properties and functions.

A pivotal publication in the history of this compound is the 1989 paper by Robertson, Noren, Anthony-Cahill, Griffith, and Schultz, titled "The use of 5'-phospho-2'-deoxyribocytidylylriboadenosine as a facile route to chemical aminoacylation of tRNA"[1][2]. This work established this compound as a valuable tool for the site-specific incorporation of unnatural amino acids into proteins. The key innovation was the substitution of the ribocytidine in the naturally occurring pCpA dinucleotide with a deoxycytidine. This seemingly small change significantly simplifies the chemical synthesis of the dinucleotide, as it eliminates the need for a protecting group at the 2'-hydroxyl position of the cytidine during synthesis.

The primary application of this compound is in the chemical aminoacylation of a truncated transfer RNA (tRNA) molecule that is missing its terminal cytidine and adenosine residues (tRNA-CA). The aminoacylated this compound is then ligated to the truncated tRNA using T4 RNA ligase. This reconstituted, aminoacylated tRNA can then participate in in vitro protein synthesis, delivering its unnatural amino acid cargo to the ribosome in response to a specific codon.

In 2001, an "improved route" for the synthesis of this compound was developed by Zhu and Scott, further enhancing its accessibility for researchers[3].

Quantitative Data

The following table summarizes key quantitative data from the foundational 1989 study by Robertson et al.[1][2].

| Parameter | Value | Notes |

| This compound Synthesis Yield | ~40-50% | Overall yield for the multi-step chemical synthesis. |

| Aminoacylation Yield of this compound | >95% | Yield of the reaction to attach an amino acid to this compound. |

| Ligation Efficiency | ~50% | Efficiency of ligating the aminoacylated this compound to the truncated tRNA (-CA) using T4 RNA ligase. |

| In Vitro Suppression Efficiency | ~15-55% | The efficiency of incorporating the unnatural amino acid into a protein in an in vitro translation system, which was comparable to using pCpA. |

Experimental Protocols

Improved Synthesis of this compound (Zhu and Scott, 2001)

This protocol outlines the improved synthesis of this compound, which involves the successive coupling of phosphoramidite precursors[3].

Materials:

-

4-N-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

-

6-N,6-N,2'-O,3'-O-tetrabenzoyladenosine

-

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

-

Activator (e.g., tetrazole)

-

Oxidizing agent (e.g., iodine)

-

Deprotection reagents (e.g., concentrated ammonia, triethylamine trihydrofluoride)

-

Solvents (e.g., acetonitrile, dichloromethane)

Methodology:

-

Phosphitylation: React 4-N-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator to form the deoxycytidine phosphoramidite.

-

Coupling: Couple the deoxycytidine phosphoramidite with 6-N,6-N,2'-O,3'-O-tetrabenzoyladenosine in the presence of an activator.

-

Oxidation: Oxidize the resulting phosphite triester to a phosphate triester using an iodine solution.

-

Deprotection:

-

Remove the cyanoethyl group with a suitable reagent.

-

Remove the benzoyl protecting groups with concentrated ammonia.

-

Remove the dimethoxytrityl (DMT) group with a mild acid.

-

-

Purification: Purify the final this compound product using high-performance liquid chromatography (HPLC).

Chemical Aminoacylation of this compound and Ligation to tRNA (-CA) (Robertson et al., 1989)

This protocol describes the process of attaching an amino acid to this compound and then ligating it to a truncated tRNA molecule[1][2].

Materials:

-

This compound

-

N-protected, activated amino acid (e.g., N-Boc-aminoacyl-cyanomethyl ester)

-

Truncated tRNA (-CA)

-

T4 RNA Ligase

-

Buffers and cofactors (e.g., ATP, MgCl₂, DTT)

Methodology:

-

Aminoacylation of this compound:

-

Dissolve the N-protected, activated amino acid and this compound in a suitable buffer (e.g., DMSO/water).

-

Allow the reaction to proceed to completion.

-

Purify the aminoacylated this compound (aa-pdCpA) by HPLC.

-

-

Ligation to tRNA (-CA):

-

Combine the purified aa-pdCpA, truncated tRNA (-CA), and T4 RNA ligase in a reaction buffer containing ATP and MgCl₂.

-

Incubate to allow for the ligation reaction to occur.

-

Purify the full-length, aminoacylated tRNA by gel electrophoresis or other suitable methods.

-

Visualizations

Workflow for the Synthesis of this compound

Caption: Workflow for the chemical synthesis of this compound.

Application of this compound in tRNA Aminoacylation

Caption: Application of this compound in tRNA aminoacylation for protein engineering.

Conclusion

5'-phospho-2'-deoxyribocytidylylriboadenosine (this compound) represents a significant development in the field of chemical biology, providing a more accessible route to the chemical aminoacylation of tRNA. Its history is one of rational design and chemical innovation aimed at overcoming the challenges of incorporating unnatural amino acids into proteins. While not a naturally occurring molecule involved in signaling, its role as a synthetic tool has had a lasting impact on our ability to probe and engineer protein structure and function. This guide has provided a detailed overview of its history, synthesis, and application, intended to be a valuable resource for researchers utilizing this and similar technologies.

References

The Biological Significance of pdCpA Dinucleotide: A Technical Guide for Site-Specific Protein Engineering

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dinucleotide 5'-phospho-2'-deoxycytidylyl-(3'→5')-adenosine (pdCpA) holds a unique and critical position not as an endogenous signaling molecule, but as a cornerstone of advanced biochemical and biotechnological research. Its primary biological significance lies in its role as a key synthetic intermediate for the site-specific incorporation of unnatural amino acids (UAAs) into proteins. This technique, a powerful tool in protein engineering and drug development, allows for the precise modification of proteins to introduce novel functionalities, probe biological processes, and create therapeutic proteins with enhanced properties. This guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the use of this compound in expanding the genetic code.

Introduction: The Role of this compound in Genetic Code Expansion

The central dogma of molecular biology dictates that the genetic code specifies twenty canonical amino acids for protein synthesis. However, the ability to incorporate non-canonical or unnatural amino acids (UAAs) at specific positions within a protein opens up a vast landscape for scientific inquiry and therapeutic development. The this compound dinucleotide is a pivotal component in one of the most robust methods to achieve this: nonsense suppression-based UAA incorporation.

In this methodology, a stop codon (typically the amber codon, UAG) is introduced at a specific site in the gene of interest. A suppressor transfer RNA (tRNA), engineered to recognize this stop codon, is then chemically charged with a UAA. This charged tRNA, when introduced into a translation system, delivers the UAA to the ribosome, resulting in its incorporation into the growing polypeptide chain. The this compound dinucleotide serves as a synthetic handle to attach the UAA to the suppressor tRNA.

The this compound-Mediated Unnatural Amino Acid Incorporation Workflow

The overall process can be broken down into three main stages:

-

Preparation of Aminoacyl-pdCpA: The UAA is chemically attached to the this compound dinucleotide.

-

Enzymatic Ligation to a Truncated tRNA: The resulting aminoacyl-pdCpA is enzymatically ligated to a suppressor tRNA molecule that is missing its terminal CA dinucleotide.

-

In Vitro or In Vivo Protein Synthesis: The full-length, charged suppressor tRNA is used in a cell-free or cellular protein synthesis system to incorporate the UAA at the target site.

Quantitative Data in this compound-Mediated UAA Incorporation

The efficiency of each step in the workflow is critical for the final yield of the UAA-containing protein. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Amino Acid / Conditions | Reference |

| Aminoacylation Yield | |||

| Cyanomethyl Ester Method | 40-90% | Various fluorinated amino acids | [1] |

| Cyanomethyl Ester Method | 21% | N,S-diprotected L-thiothreonine | [2] |

| Cyanomethyl Ester Method | 47% | N,S-diprotected L-allo-thiothreonine | [2] |

| Ligation Efficiency | |||

| T4 RNA Ligase | >90% (qualitative) | Thiothreonyl-pdCpA to tRNACUA-COH | [2] |

| T4 RNA Ligase | 80-90% | DNL adapter to tRNA (general) | [3] |

| Protein Synthesis Yield (Suppression Efficiency) | |||

| In Vitro (DHFR) | 43% | L-thiothreonyl-tRNACUA | [2] |

| In Vitro (DHFR) | 45% | L-allo-thiothreonyl-tRNACUA | [2] |

| In Vitro (sfGFP) | 50-88% | p-azido-L-phenylalanine (pAzF) or p-propargyloxy-L-phenylalanine (pPaF) | [4] |

| In Vitro (sfGFP) | 25-96% | pAzF or pPaF (variable conditions) | [4] |

Table 1: Quantitative overview of yields and efficiencies in this compound-mediated unnatural amino acid incorporation.

Experimental Protocols

Chemical Synthesis of Aminoacyl-pdCpA

This protocol outlines the synthesis of aminoacyl-pdCpA via the cyanomethyl ester method.

Materials:

-

N-protected unnatural amino acid

-

Iodoacetonitrile or Chloroacetonitrile

-

Triethylamine (TEA)

-

Anhydrous acetonitrile (ACN)

-

Anhydrous N,N-dimethylformamide (DMF)

-

This compound, tris(tetrabutylammonium) salt

-

HPLC-grade water and acetonitrile

-

0.1 M Ammonium acetate buffer, pH 4.5

-

Reversed-phase HPLC column (e.g., C18)

Procedure:

-

Activation of the Unnatural Amino Acid:

-

Dissolve the N-protected UAA in anhydrous ACN.

-

Add chloroacetonitrile and triethylamine.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Purify the resulting cyanomethyl ester of the UAA by flash chromatography. Yields for this step typically range from 60-85%[1][2].

-

-

Aminoacylation of this compound:

-

Dissolve the purified UAA-cyanomethyl ester and the tris(tetrabutylammonium) salt of this compound in anhydrous DMF.

-

Add triethylamine to catalyze the reaction.

-

Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 12-24 hours[2].

-

Monitor the reaction progress by analytical reversed-phase HPLC.

-

-

Purification of Aminoacyl-pdCpA:

-

Dilute the reaction mixture with an appropriate buffer (e.g., 50 mM ammonium acetate, pH 4.5).

-

Purify the aminoacyl-pdCpA by preparative reversed-phase HPLC using a gradient of acetonitrile in ammonium acetate buffer.

-

Lyophilize the collected fractions containing the product. The yields for this step can vary significantly, for example, from 21% to 47% depending on the amino acid[2].

-

Ligation of Aminoacyl-pdCpA to Truncated tRNA

This protocol describes the enzymatic ligation of the purified aminoacyl-pdCpA to a suppressor tRNA lacking its 3'-terminal CA dinucleotide (tRNA-COH).

Materials:

-

Lyophilized aminoacyl-pdCpA

-

Truncated suppressor tRNA (tRNA-COH)

-

T4 RNA Ligase

-

10x T4 RNA Ligase buffer (containing ATP and MgCl2)

-

RNase inhibitor

-

Nuclease-free water

-

Denaturing polyacrylamide gel (Urea-PAGE) and appropriate running buffers

-

Gel staining solution (e.g., SYBR Gold or ethidium bromide)

Procedure:

-

Prepare the Ligation Reaction:

-

In a nuclease-free microcentrifuge tube, combine the following on ice:

-

Nuclease-free water

-

10x T4 RNA Ligase buffer

-

Aminoacyl-pdCpA (typically in molar excess over the tRNA)

-

tRNA-COH

-

RNase inhibitor

-

T4 RNA Ligase

-

-

The final volume is typically 20-50 µL.

-

-

Incubation:

-

Incubate the reaction at a low temperature (e.g., 4-16°C) for 2-16 hours. The optimal time and temperature may need to be determined empirically.

-

-

Analysis of Ligation Efficiency:

-

Analyze the ligation product by denaturing urea-PAGE. The ligated, full-length tRNA will migrate slower than the truncated tRNA-COH.

-

Stain the gel and visualize the bands. The ligation efficiency can be quantified by densitometry of the bands corresponding to the product and the unreacted tRNA. Ligation efficiencies are often high, exceeding 80-90%[2][3].

-

-

Purification of Aminoacyl-tRNA (Optional but Recommended):

-

The full-length aminoacyl-tRNA can be purified from the ligation mixture by methods such as preparative PAGE or specialized chromatography to remove unligated tRNA and excess aminoacyl-pdCpA.

-

In Vitro Protein Synthesis with Unnatural Aminoacyl-tRNA

This protocol provides a general outline for using the charged tRNA in a cell-free protein synthesis system.

Materials:

-

Purified unnatural aminoacyl-tRNA

-

Cell-free protein synthesis kit (e.g., E. coli S30 extract or PURE system)

-

DNA template encoding the gene of interest with an in-frame amber (UAG) codon at the desired position.

-

The template should be under the control of a suitable promoter (e.g., T7).

-

-

Amino acid mixture (lacking the canonical amino acid that is being replaced, if applicable).

-

Energy source (e.g., ATP, GTP).

Procedure:

-

Set up the Translation Reaction:

-

Combine the components of the cell-free system according to the manufacturer's instructions.

-

Add the DNA template.

-

Add the purified unnatural aminoacyl-tRNA.

-

Incubate the reaction at the recommended temperature (e.g., 37°C) for 1-4 hours.

-

-

Analysis of Protein Product:

-

The synthesized protein can be analyzed by SDS-PAGE and visualized by Coomassie staining or autoradiography if a radiolabeled amino acid was included.

-

The successful incorporation of the UAA can be confirmed by mass spectrometry. A mass shift corresponding to the difference between the UAA and the canonical amino acid it replaced will be observed.

-

The yield of the full-length protein containing the UAA (suppression efficiency) can be quantified by comparing its amount to a control reaction expressing the wild-type protein[2][4].

-

Visualizations of Workflows and Pathways

Chemical Synthesis of Aminoacyl-pdCpA

Caption: Chemical synthesis workflow for aminoacyl-pdCpA.

Overall Workflow for Unnatural Amino Acid Incorporation

Caption: Experimental workflow for this compound-mediated UAA incorporation.

Conclusion

While not a naturally occurring signaling molecule, the biological significance of the this compound dinucleotide is firmly established in its indispensable role as a synthetic tool for protein engineering. It provides a robust and versatile method for the chemical aminoacylation of tRNAs, enabling the site-specific incorporation of a vast array of unnatural amino acids into proteins. This capability has profound implications for basic research, allowing for detailed studies of protein structure and function, and for the development of novel protein therapeutics with enhanced stability, targeting, and functionality. The protocols and data presented in this guide offer a comprehensive resource for researchers looking to leverage the power of this compound-mediated genetic code expansion in their own work.

References

- 1. Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of pdCpAs and transfer RNAs activated with thiothreonine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in methods for tRNA sequencing and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Stability and Storage of 3',5'-Cyclic Diphosphate Adenosine (pdCpA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Cyclic diphosphate adenosine (pdCpA) is a cyclic dinucleotide (CDN) that plays a crucial role as a second messenger in various biological processes and has emerged as a promising candidate for therapeutic applications, including as a vaccine adjuvant and immunotherapy agent. Its efficacy and reliability in research and clinical settings are intrinsically linked to its stability. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and outlines recommended storage and handling protocols to ensure its integrity and performance.

Chemical Stability of this compound

The stability of this compound is influenced by several factors, primarily temperature, pH, and the presence of enzymes. The core structure of this compound contains phosphodiester bonds, which are susceptible to hydrolysis.

Temperature Stability

In Solution: Stock solutions of bioactive small molecules are generally recommended to be stored at -20°C for up to one month to maintain stability. For short-term storage (i.e., use on the same day), solutions can be kept at room temperature, but it is advisable to allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of sensitive molecules.[2]

Solid Form: In its solid, lyophilized form, this compound is expected to be significantly more stable than in solution. General guidance for the storage of solid bioactive compounds suggests that they can be stored for up to six months when kept in a tightly sealed vial as recommended on the product datasheet.[1] For long-term storage, it is recommended to store lyophilized peptides and other sensitive molecules desiccated at -20°C.[1]

pH Stability

The pH of the solution is a critical factor influencing the stability of the phosphodiester bonds in this compound. Phosphodiester bonds are known to be remarkably stable under physiological conditions, but their hydrolysis can be catalyzed by acidic or basic conditions.[3]

While specific studies detailing the pH-stability profile of this compound are limited, the stability of phosphodiester bonds in RNA, which are structurally related, is known to be pH-dependent. The phosphodiester linkages in RNA are most stable in the pH range of 4-5.[4] Both acidic and alkaline conditions can accelerate the rate of hydrolysis.[5] It is therefore crucial to maintain this compound solutions within a buffered system at or near physiological pH (7.0-7.4) to minimize spontaneous hydrolysis, unless experimental conditions require otherwise. The choice of buffer can also impact the stability of related molecules like nicotinamide adenine dinucleotide (NAD+), with Tris buffer generally showing better stabilizing effects compared to phosphate or HEPES buffers for long-term storage.[6][7]

Enzymatic Stability

In biological systems, the stability of this compound is primarily dictated by its susceptibility to enzymatic degradation by phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze the phosphodiester bonds of cyclic nucleotides.

The PDE1 family of enzymes, which are Ca2+/calmodulin-dependent, are known to hydrolyze both 3',5'-cyclic adenosine monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP).[8][9] PDE1 isoforms exhibit different substrate affinities; for instance, PDE1A and PDE1B have a higher affinity for cGMP, while PDE1C hydrolyzes both cAMP and cGMP with similar high affinity.[8][9] Given the structural similarity, it is highly probable that this compound is also a substrate for certain PDEs, which would limit its half-life in biological matrices. The enzymatic degradation of cyclic dinucleotides like c-di-GMP and c-di-AMP by the phosphodiesterase YybT has been shown to be slowed down when these molecules are complexed with intercalators.[10]

Recommended Storage Conditions

To ensure the long-term integrity and activity of this compound, the following storage conditions are recommended:

| Form | Storage Temperature | Duration | Notes |

| Solid (Lyophilized) | -20°C | Up to 6 months (general guidance) | Store in a tightly sealed vial, desiccated.[1] |

| Stock Solution | -20°C | Up to 1 month (general guidance) | Aliquot to avoid repeated freeze-thaw cycles.[1] |

| Working Solution | 4°C | Short-term (e.g., 1-2 days) | Prepare fresh from stock solution for best results. |

Table 1: Recommended Storage Conditions for this compound

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC-MS/MS

This protocol is adapted from established methods for the quantification of the related cyclic dinucleotide, 2',3'-cGAMP, and can be used to perform forced degradation studies and determine the stability of this compound under various conditions (e.g., different pH, temperature).[1][11]

Objective: To quantify the degradation of this compound over time under specific stress conditions.

Materials:

-

This compound standard

-

HPLC-grade water

-

HPLC-grade methanol

-

Acetic acid

-

Ammonium acetate

-

Buffers of desired pH (e.g., phosphate, citrate, Tris)

-

Temperature-controlled incubator/water bath

-

HPLC system coupled with a tandem mass spectrometer (e.g., Thermo Fisher Q Exactive with Dionex Ultimate 3000)[11]

-

C18 reverse-phase HPLC column (e.g., Kinetex C18, 2.6 μm, 2.1 × 100 mm)[11]

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in HPLC-grade water or a suitable buffer.

-

For each condition to be tested (e.g., pH 4, 7, 9 at 4°C, 25°C, and 50°C), dilute the this compound stock solution to a final working concentration in the respective buffer.

-

Prepare a "time zero" sample by immediately quenching the reaction (e.g., by freezing at -80°C or by mixing with a quenching solution).

-

Incubate the remaining samples under the specified stress conditions.

-

-

Time-Point Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

Immediately quench the degradation reaction as described for the "time zero" sample.

-

Store all quenched samples at -80°C until analysis.

-

-

HPLC-MS/MS Analysis:

-

Set up the HPLC-MS/MS system with the following parameters (can be optimized for this compound):

-

Set the mass spectrometer to operate in full scan mode to identify the parent ion of this compound and potential degradation products.

-

Use extracted ion chromatograms for quantification based on the accurate mass of this compound (±5 ppm).[11]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the this compound standard.

-

Quantify the concentration of this compound in each sample by integrating the peak area and comparing it to the standard curve.[11]

-

Plot the concentration of this compound versus time for each condition.

-

Calculate the degradation rate and half-life (t½) for this compound under each stress condition.

-

Protocol for Lyophilization and Reconstitution of this compound

Objective: To prepare a stable, solid form of this compound for long-term storage and to properly reconstitute it for use.

Materials:

-

This compound solution in a suitable buffer (e.g., water or a volatile buffer like ammonium bicarbonate)

-

Lyophilizer

-

Sterile, nuclease-free water or desired buffer for reconstitution

Lyophilization Procedure:

-

Freezing: The lyophilization process begins with freezing the this compound solution. The product is cooled to a temperature below its glass transition temperature to ensure complete solidification.[12]

-

Primary Drying (Sublimation): The pressure in the lyophilizer is reduced, and the shelf temperature is raised to allow the frozen solvent to sublimate directly from the solid to the vapor phase.[13]

-

Secondary Drying (Desorption): The temperature is further increased to remove any residual, unfrozen water molecules.[13]

Reconstitution Procedure:

-

Allow the lyophilized this compound vial and the reconstitution buffer to equilibrate to room temperature.

-

Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

-

Add the appropriate volume of sterile, nuclease-free water or buffer to achieve the desired concentration.

-

Gently agitate the vial to dissolve the powder completely. Avoid vigorous shaking.

-

Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.

Signaling Pathways and Experimental Workflows

This compound and the cGAS-STING Signaling Pathway

This compound, like other cyclic dinucleotides, is a key activator of the stimulator of interferon genes (STING) pathway, which is a critical component of the innate immune system.

Caption: cGAS-STING pathway activation by this compound.

Experimental Workflow for this compound Stability Assessment

The following diagram illustrates a general workflow for conducting a stability study on this compound.

Caption: Workflow for this compound stability testing.

Conclusion

While specific, comprehensive stability data for this compound is still an area requiring further research, this guide provides a framework based on the known chemistry of phosphodiester bonds and general practices for handling sensitive biomolecules. Adherence to the recommended storage and handling protocols is paramount to ensure the integrity, activity, and reproducibility of experimental results involving this compound. The provided experimental protocols offer a starting point for researchers to conduct their own stability assessments tailored to their specific needs and formulations. As the therapeutic potential of this compound continues to be explored, a thorough understanding of its stability profile will be increasingly critical for its successful translation from the laboratory to clinical applications.

References

- 1. cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Phosphodiester models for cleavage of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.nrel.gov [docs.nrel.gov]

- 7. research-hub.nrel.gov [research-hub.nrel.gov]

- 8. Roles of PDE1 in Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 11. 2′3′-cGAMP measurement (HPLC–ESI–MS/MS) [bio-protocol.org]

- 12. Lyophilization Cycle Optimization | HTD Biosystems [htdcorp.com]

- 13. aveciapharma.com [aveciapharma.com]

pdCpA molecular weight and formula

An In-depth Technical Guide to 5'-O-phosphoryl-2'-deoxycytidylyl-(3'→5')adenosine (pdCpA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the dinucleotide 5'-O-phosphoryl-2'-deoxycytidylyl-(3'→5')adenosine, commonly known as this compound. It covers its fundamental molecular properties, synthesis, and key applications in biochemical research, particularly in the field of protein engineering and the incorporation of non-natural amino acids.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₉H₂₆N₈O₁₃P₂ | [1][2] |

| Molecular Weight | 636.4 g/mol | [1] |

| Synonyms | 5'-Phospho-2'-deoxyribocytidylylriboadenosine, this compound | [1][2] |

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that involves the strategic coupling of protected nucleoside phosphoramidites. An improved and concise method has been developed for its preparation.[1]

The key step in this synthesis involves the successive coupling of 2-cyanoethyl N, N, N', N'-tetraisopropylphosphorodiamidite with two protected nucleoside precursors: 4-N-benzoyl-5'-O-(4, 4'-dimethoxytrityl)-2'-deoxy-cytidine and 6-N,6-N,2'-O,3'-O-tetrabenzoyladenosine.[1] This approach also allows for the synthesis of various dinucleotide derivatives with different protecting groups, for which selective deprotection conditions have been studied in detail.[1] The efficiency of this synthetic route has been demonstrated by its application in creating both total DNA (pdCpdA) and total RNA dinucleotides.[1]

Experimental Protocols

A significant application of this compound is in the aminoacylation of transfer RNA (tRNA) with non-natural amino acids, a crucial first step for their site-specific incorporation into proteins.[3] This process, often a hurdle for researchers due to complex chemical procedures, has been simplified through the use of a micellar system.[3]

Protocol: Facile Aminoacylation of this compound in a Cationic Micelle System

This protocol describes a simplified and versatile method for the aminoacylation of this compound in an aqueous micellar solution.[3]

Materials:

-

This compound

-

N-pentenoyl-L-2-naphthylalanine cyanomethyl ester (Pen-napAla-OCM) or other desired N-protected amino acid cyanomethyl ester

-

Cetyltrimethylammonium chloride (CTACl)

-

Imidazole-AcOH buffer (pH 8.0)

-

Tetrahydrofuran (THF)

-

Water (nuclease-free)

-

Microcentrifuge tubes

Procedure:

-

Preparation of Solutions:

-

Prepare a 20 mM CTACl solution in 100 mM imidazole-AcOH buffer (pH 8.0).

-

Prepare a 200 mM solution of the N-protected amino acid cyanomethyl ester (e.g., Pen-napAla-OCM) in THF.

-

Prepare a 50 mM aqueous solution of this compound.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

18 µL of the CTACl/imidazole buffer solution.

-

1 µL of the 200 mM amino acid ester solution in THF.

-

1 µL of the 50 mM this compound solution in water.

-

-

This results in final concentrations of 10 mM for the amino acid ester, 2.5 mM for this compound, and 18 mM for CTACl.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature. Optimal yields of up to 94% have been reported after 1 hour of incubation.[3]

-

-

Product Analysis and Use:

Key Applications and Logical Workflow

The primary and most well-documented application of this compound is as a key intermediate in the process of site-specifically incorporating non-natural amino acids into proteins. This technique, often referred to as non-natural mutagenesis, allows for the creation of proteins with novel functions.

The overall workflow for this application is depicted in the following diagram:

Caption: Workflow for non-natural amino acid incorporation using this compound.

Role in Signaling Pathways and Drug Development

Currently, there is a lack of specific information in the scientific literature detailing a direct role for this compound in cellular signaling pathways. While dinucleotides, in general, can act as signaling molecules, the specific functions of this compound in this context remain to be elucidated.[4]

Similarly, the direct application of this compound as a therapeutic agent in drug development has not been extensively reported. Its primary utility in the pharmaceutical and biotechnology sectors lies in its role as a critical research tool for protein engineering and the development of novel biologics through the incorporation of amino acids with unique properties. The synthesis of amino acid analogs and their incorporation into peptides and proteins is an area of interest for creating new therapeutics.[2]

References

- 1. An improved synthesis of the dinucleotides this compound and pdCpdA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of pdCpAs and transfer RNAs activated with derivatives of aspartic acid and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile aminoacylation of this compound dinucleotide with a nonnatural amino acid in cationic micelle - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Dinucleotide-sensing proteins: linking signaling networks and regulating transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5'-phospho-2'-deoxyribocytidylylriboadenosine (pdCpA) in the Chemical Origins of Life

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The transition from a prebiotic chemical world to the first self-replicating biological entities represents one of the most profound and enigmatic chapters in the history of life. Central to this transition is the emergence of the intricate relationship between nucleic acids, which store genetic information, and proteins, which perform the catalytic and structural work of the cell. The "RNA World" hypothesis posits that RNA initially served as both the primary genetic material and the main catalyst. However, the subsequent development of the modern protein-synthesis machinery, where transfer RNAs (tRNAs) are charged with amino acids to be incorporated into polypeptide chains, marks a pivotal evolutionary leap. Within this conceptual framework, the study of small, prebiotically plausible molecules that could have facilitated the linkage of amino acids to nucleic acid fragments is of paramount importance. One such molecule of significant interest is 5'-phospho-2'-deoxyribocytidylylriboadenosine, commonly abbreviated as pdCpA. This hybrid RNA-DNA dinucleotide serves as a minimalist model for the acceptor stem of modern tRNAs and provides a crucial experimental platform for investigating the non-enzymatic aminoacylation reactions that may have paved the way for coded peptide synthesis. This technical guide will provide a comprehensive overview of the role of this compound in origin of life research, detailing its chemical properties, its involvement in prebiotic peptide bond formation, and its potential interactions within primitive cellular compartments.

Chemical Structure and Prebiotic Plausibility of this compound

This compound is a dinucleotide composed of a deoxycytidine monophosphate linked to an adenosine via a 3'-5' phosphodiester bond. Its hybrid nature, containing both deoxyribose and ribose sugar moieties, makes it a compelling subject in origin of life studies, as it reflects the potential coexistence and interplay of both RNA and DNA precursors in the prebiotic environment.

While a definitive, high-yield prebiotic synthesis pathway for this compound has yet to be established, research into the abiotic formation of its constituent parts offers clues to its potential availability on the early Earth. Plausible prebiotic routes to purine deoxyribonucleosides and pyrimidine ribonucleosides have been demonstrated, suggesting that the building blocks for such hybrid molecules could have coexisted.[1] The formation of the phosphodiester bond to link these monomers could have been facilitated by condensing agents or through processes such as wet-dry cycles, which are thought to have been common in prebiotic environments.[2]

The Role of this compound in Prebiotic Aminoacylation and Peptide Bond Formation

The central role of this compound in origin of life research lies in its function as a simple, tractable model for the 3'-terminus of tRNA, the site of amino acid attachment (aminoacylation). Understanding how amino acids could have been linked to RNA fragments without the aid of sophisticated enzymes (aminoacyl-tRNA synthetases) is a critical step in explaining the origin of the genetic code and translation.

Non-Enzymatic Aminoacylation of this compound

Several laboratory methods have been developed for the chemical aminoacylation of this compound, providing proof-of-concept for this crucial reaction. These methods often involve the activation of the amino acid's carboxyl group, for example, as a cyanomethyl ester, which then reacts with the 2' or 3'-hydroxyl group of the terminal adenosine of this compound.[3][4] While these laboratory syntheses often employ conditions and protecting groups that are not prebiotically plausible, they demonstrate the fundamental chemical feasibility of the reaction.

More relevant to the origin of life are studies on non-enzymatic aminoacylation under potentially prebiotic conditions. Research has shown that the aminoacylation of RNA oligonucleotides can be achieved using imidazole-activated amino acids.[3] Furthermore, reactions in eutectic ice phases have been shown to significantly enhance the yield of non-enzymatic aminoacylation, suggesting that freeze-thaw cycles in prebiotic environments could have played a crucial role in the formation of aminoacyl-RNA.[5][6] These studies provide a framework for envisioning how this compound or similar molecules could have become charged with amino acids on the early Earth.

Catalytic Role and Peptide Bond Formation

Once aminoacylated, this compound serves as a carrier for the activated amino acid, analogous to a modern aminoacyl-tRNA. The proximity of two or more such aminoacylated dinucleotides could then facilitate the formation of a peptide bond. While this compound itself is not a catalyst, its structure brings the aminoacyl group into a configuration that is conducive to nucleophilic attack by the amino group of an adjacent aminoacylated molecule.

Research on the non-enzymatic formation of peptides has shown that the concentration of reactants on mineral surfaces or within lipid aggregates can promote polymerization. It is hypothesized that the adsorption of aminoacylated this compound molecules onto such surfaces could have created a microenvironment that fostered peptide bond formation.

This compound in the Context of Protocells

The emergence of cellular compartments, or protocells, is considered a critical step in the origin of life, as they would have provided a means to concentrate reactants and protect nascent biopolymers from the external environment. Fatty acid vesicles are a leading model for prebiotic protocells, as they can self-assemble in aqueous environments and exhibit properties such as growth and division.[7][8]

The interaction of this compound with these primitive membrane structures is an area of active investigation. The amphipathic nature of this compound, with its charged phosphate group and more hydrophobic nucleobases, suggests it could interact with the interface of a lipid bilayer. Such interactions could have several important consequences:

-

Concentration: The localization of this compound and aminoacylated this compound at the membrane surface would increase their effective concentration, thereby enhancing the probability of subsequent reactions, including peptide bond formation.

-

Orientation: The interaction with the membrane could orient the this compound molecules in a way that facilitates the interaction between their aminoacyl groups.

-

Stability: The membrane environment might offer some protection to the labile aminoacyl-ester bond from hydrolysis.

Recent studies have shown that non-enzymatic aminoacylation reactions are compatible with the conditions required for the formation of fatty acid vesicles, particularly at low magnesium concentrations.[9] This compatibility lends support to the idea that the chemical processes leading to the formation of proto-peptides could have occurred within or in association with the earliest cellular compartments.

Quantitative Data

The following table summarizes key quantitative data from studies on the aminoacylation of this compound and related RNA oligonucleotides. It is important to note that these values are highly dependent on the specific experimental conditions.

| Parameter | Value | Conditions | Reference |

| Yield of chemical aminoacylation of this compound | 40 - 90% | Using N-protected amino acid cyanomethyl esters in anhydrous DMF. | [3] |

| Stereoselectivity of non-enzymatic aminoacylation | L-amino acids favored over D-amino acids | Aminoacyl-transfer from a mixed anhydride donor strand. | [10] |

| Aminoacylation yield in eutectic ice phase | High yields | Non-enzymatic reaction with cyanomethyl ester activated amino acids. | [5][6] |

| Rate acceleration of peptide bond formation by antibody catalysis | 10,000-fold | Relative to the uncatalyzed reaction, using a transition-state analog. | [11] |

Experimental Protocols

General Protocol for Chemical Aminoacylation of this compound

This protocol is a generalized representation based on methods used for in vitro protein mutagenesis and should be adapted for specific amino acids and experimental goals.

Materials:

-

This compound (5'-phospho-2'-deoxyribocytidylylriboadenosine)

-

N-protected amino acid cyanomethyl ester

-

Tetrabutylammonium (TBA) salt

-

Anhydrous Dimethylformamide (DMF)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Preparation of TBA-pdCpA: Convert this compound to its tetrabutylammonium salt to ensure solubility in DMF. This is typically achieved by ion-exchange chromatography.

-

Reaction Setup: In an anhydrous environment, dissolve TBA-pdCpA in DMF. Add the N-protected amino acid cyanomethyl ester. The molar ratio of the activated amino acid to this compound is a critical parameter and may need optimization (ratios from 2:1 to 10:1 have been reported).[3][4]

-

Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature (e.g., 40°C) overnight.[3]

-

Purification: The reaction mixture is purified by HPLC to separate the mono-acylated and bis-acylated this compound from unreacted starting materials and byproducts.

-

Characterization: The purified aminoacylated this compound is characterized by mass spectrometry and NMR to confirm its identity and purity.

Protocol for Non-Enzymatic Aminoacylation in a Eutectic Ice Phase

This protocol is a conceptual outline based on published research and highlights a prebiotically plausible method.

Materials:

-

RNA oligonucleotide (e.g., a minihelix mimicking the tRNA acceptor stem)

-

Amino acid cyanomethyl ester (L- and D-forms for stereoselectivity studies)

-

Buffer solution (e.g., HEPES)

-

Divalent cations (e.g., MgCl2), if required for RNA folding

-

Dry ice or a controlled freezer for inducing the eutectic phase

Procedure:

-

Reaction Mixture Preparation: In an aqueous buffer, combine the RNA oligonucleotide and the amino acid cyanomethyl ester.

-

Freezing: The reaction mixture is rapidly frozen, for example, by placing it on dry ice, to induce the formation of a eutectic ice phase where the solutes are highly concentrated in the unfrozen water channels.

-

Incubation: The frozen mixture is incubated at a sub-zero temperature (e.g., -14°C) for a specified period, which can range from hours to days.[5]

-

Thawing and Quenching: The reaction is thawed, and the aminoacylation is quenched, typically by acidification.

-

Analysis: The extent of aminoacylation is analyzed using techniques such as polyacrylamide gel electrophoresis (PAGE) under acidic conditions to preserve the aminoacyl-ester bond, followed by quantification.

Signaling Pathways and Experimental Workflows

Logical Relationship of this compound in the Context of the RNA World

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. eppcgs.org [eppcgs.org]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Dynamics of the vesicles composed of fatty acids and other amphiphile mixtures: unveiling the role of fatty acids as a model protocell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Self-Reproduction of Fatty Acid Vesicles: A Combined Experimental and Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Potential Role for Aminoacylation in Primordial RNA Copying Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Antibody catalysis of peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

pdCpA as a Chimeric DNA-RNA Molecule: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-O-phosphoryl-2'-deoxycytidylyl-(3'→5')adenosine (pdCpA), a chimeric DNA-RNA dinucleotide. While not a direct agonist of the Stimulator of Interferon Genes (STING) pathway, its unique structure as a DNA-RNA hybrid makes it a valuable tool in molecular biology, particularly in the synthesis of misacylated tRNAs for the incorporation of non-natural amino acids into proteins. This guide will delve into the synthesis of this compound, its structural characteristics, and its established applications. Furthermore, it will provide an in-depth exploration of the cGAS-STING pathway, a critical component of the innate immune system and a promising target for cancer immunotherapy. Detailed experimental protocols for the synthesis of this compound and the assessment of STING activation are provided to facilitate further research in these areas.

Introduction to this compound: A Chimeric Dinucleotide

This compound is a synthetic dinucleotide composed of a 2'-deoxycytidine nucleotide linked to an adenosine nucleotide via a 3'→5' phosphodiester bond, with a phosphate group at the 5' end of the deoxycytidine. This structure classifies it as a chimeric DNA-RNA molecule, containing both a deoxyribose and a ribose sugar moiety.

Chemical Structure:

Caption: Schematic structure of this compound.

The primary and well-documented application of this compound lies in the field of protein engineering. It serves as a crucial component in the chemo-enzymatic synthesis of aminoacyl-tRNAs, which are subsequently used to incorporate unnatural amino acids into proteins during in vitro translation systems. This technique has been instrumental in studying protein structure and function.

The cGAS-STING Pathway: A Key Player in Innate Immunity

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic DNA, a danger signal that can indicate the presence of pathogens or cellular damage.

Signaling Pathway Overview:

Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS is activated and catalyzes the synthesis of the cyclic dinucleotide (CDN) 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1] cGAMP then acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[3] These cytokines play a crucial role in orchestrating an anti-viral and anti-tumor immune response.

References

Understanding the pdCpA Nomenclature

An In-depth Technical Guide to pdCpA Nomenclature and its Application in Protein Engineering

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature, synthesis, and application of 5'-phospho-2'-deoxyribocytidylylriboadenosine (this compound), a key molecule in the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. This powerful technique opens up new avenues for studying protein structure and function, designing novel biocatalysts, and developing new therapeutics.

The nomenclature "this compound" is a shorthand representation for a chemically synthesized dinucleotide. A breakdown of the abbreviation is as follows:

-

p: Represents a 5'-phosphate group.

-

dC: Stands for deoxycytidine, indicating that the cytidine nucleotide lacks a hydroxyl group at the 2' position of the ribose sugar.

-

p: Indicates a phosphodiester bond linking the two nucleosides.

-

A: Represents adenosine.

Therefore, the full chemical name for this compound is 5'-phospho-2'-deoxyribocytidylyl-(3'→5')-adenosine .[1][2] The use of deoxycytidine in the place of cytidine simplifies the chemical synthesis of the dinucleotide.[2]

Chemical Structure of this compound:

Caption: A simplified diagram illustrating the components of the this compound dinucleotide.

The Role of this compound in Protein Engineering

The primary application of this compound is in the semi-synthetic preparation of aminoacyl-tRNAs, which are central to the process of incorporating ncAAs into proteins at specific sites. This methodology, often referred to as nonsense suppression, allows researchers to expand the genetic code beyond the 20 canonical amino acids.

The general workflow is as follows:

-

Site-Directed Mutagenesis: A gene of interest is mutated to introduce a nonsense codon (e.g., the amber stop codon, UAG) at the desired site for ncAA incorporation.

-

Chemical Aminoacylation of this compound: The this compound dinucleotide is chemically charged with a non-canonical amino acid. This step is crucial as it bypasses the need for an engineered aminoacyl-tRNA synthetase for each specific ncAA.

-

Ligation to a Truncated tRNA: The aminoacylated this compound is enzymatically ligated to a truncated suppressor tRNA (tRNA-CA) using T4 RNA ligase. This suppressor tRNA has an anticodon that recognizes the introduced nonsense codon.

-

In Vitro Protein Synthesis: The resulting full-length, misacylated suppressor tRNA is added to an in vitro translation system (e.g., a cell-free extract) along with the mutated mRNA. The ribosome reads the nonsense codon and, instead of terminating translation, incorporates the ncAA carried by the suppressor tRNA into the growing polypeptide chain.

Caption: A flowchart of the experimental workflow for site-specific incorporation of non-canonical amino acids using this compound.

Experimental Protocols

Chemical Synthesis of this compound

An improved method for the synthesis of this compound has been developed, which involves the successive coupling of protected deoxycytidine and adenosine monomers.[1]

Materials:

-

4-N-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

-

6-N,6-N,2'-O,3'-O-tetrabenzoyladenosine

-

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

-

Activator (e.g., tetrazole)

-

Oxidizing agent (e.g., iodine)

-

Deprotection reagents (e.g., ammonia, acetic acid)

Protocol:

-

Coupling: The protected deoxycytidine is reacted with the phosphorodiamidite in the presence of an activator to form a phosphoramidite intermediate. This intermediate is then coupled to the protected adenosine.

-

Oxidation: The resulting phosphite triester is oxidized to a more stable phosphate triester.

-

Deprotection: The protecting groups (benzoyl, dimethoxytrityl, and cyanoethyl) are removed under specific conditions to yield the final this compound product.

-

Purification: The synthesized this compound is purified using chromatographic techniques such as HPLC.

Chemical Aminoacylation of this compound

This protocol describes the general method for attaching a non-canonical amino acid to this compound.

Materials:

-

This compound

-

N-protected non-canonical amino acid cyanomethyl ester

-

Tetrabutylammonium (TBA) acetate

-

Anhydrous Dimethylformamide (DMF)

Protocol:

-

Preparation of TBA-pdCpA: this compound is converted to its tetrabutylammonium salt to increase its solubility in organic solvents.

-

Aminoacylation Reaction: The TBA-pdCpA is dissolved in anhydrous DMF and reacted with the N-protected amino acid cyanomethyl ester. The reaction is typically carried out at room temperature or slightly elevated temperatures.[3]

-

Purification: The aminoacylated this compound is purified by HPLC.

Ligation of Aminoacyl-pdCpA to Truncated tRNA

This protocol outlines the enzymatic ligation of the aminoacylated dinucleotide to a truncated tRNA.

Materials:

-

Aminoacylated this compound

-

Truncated suppressor tRNA (-CA)

-

T4 RNA Ligase

-

T4 RNA Ligase reaction buffer

-

ATP

-

RNase inhibitor

Protocol:

-

Reaction Setup: The aminoacylated this compound, truncated tRNA, T4 RNA ligase, and ATP are combined in the reaction buffer. An RNase inhibitor is often included to prevent RNA degradation.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 16°C or 25°C) for several hours to allow for efficient ligation.[4][5][6]

-

Purification: The full-length aminoacylated tRNA is purified from the reaction mixture, typically by gel electrophoresis or chromatography.

Quantitative Data

The efficiency of the chemical aminoacylation of this compound can vary depending on the non-canonical amino acid used. The following table summarizes reported yields for the aminoacylation of this compound with various ncAAs.

| Non-Canonical Amino Acid | Protecting Group | Activating Group | Yield (%) | Reference |

| Phenylalanine derivatives | NVOC | Cyanomethyl ester | 40-90 | [3] |

| Fluorinated amino acids | 4-pentenoyl | Cyanomethyl ester | 40-90 | [3] |

| Thiothreonine derivatives | Boc/Fmoc | Cyanomethyl ester | 21-47 | |

| Valine | - | - | - | [7] |

Applications in Probing Biological Pathways

The ability to incorporate ncAAs with unique chemical properties has made this technique a powerful tool for studying biological processes, including enzyme mechanisms and signal transduction pathways.

Probing Enzyme Mechanisms